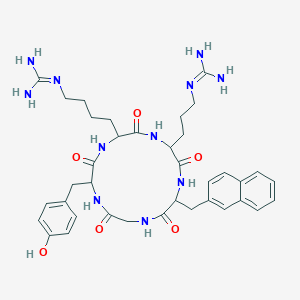

cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-)

Description

Cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) is a synthetic cyclic hexapeptide featuring non-canonical residues and stereochemical modifications:

- D-Tyr: A D-configured tyrosine, enhancing proteolytic stability.

- g-Lys: A gamma-linked lysine, altering backbone conformation and charge distribution.

This compound exemplifies strategies to optimize peptide stability and bioactivity through cyclization and residue engineering.

Properties

Molecular Formula |

C37H49N11O6 |

|---|---|

Molecular Weight |

743.9 g/mol |

IUPAC Name |

2-[3-[14-[4-(diaminomethylideneamino)butyl]-11-[(4-hydroxyphenyl)methyl]-5-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |

InChI |

InChI=1S/C37H49N11O6/c38-36(39)42-16-4-3-8-27-33(52)46-28(9-5-17-43-37(40)41)34(53)48-29(20-23-10-13-24-6-1-2-7-25(24)18-23)32(51)44-21-31(50)45-30(35(54)47-27)19-22-11-14-26(49)15-12-22/h1-2,6-7,10-15,18,27-30,49H,3-5,8-9,16-17,19-21H2,(H,44,51)(H,45,50)(H,46,52)(H,47,54)(H,48,53)(H4,38,39,42)(H4,40,41,43) |

InChI Key |

MXKBENUBDBSYCW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCCN=C(N)N)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Stereochemistry : D-Tyr in both the target compound and cyclo-[Arg-Gly-Asp-DTyr-Lys(TAMRA)] enhances protease resistance .

- Synthesis : Chemical methods dominate for small cyclic peptides, while larger ones (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)) use recombinant approaches .

Table 2: Bioactivity of Cyclic Peptides

Key Observations :

- Antitumor Potential: Cyclo(Phe-Pro) and cyclo(Tyr-Pro) show dose-dependent apoptosis, suggesting the target compound’s cationic residues (Arg, Lys) may enhance cytotoxicity .

- Immunomodulation: Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) outperforms linear TP-5 in immune activation, implying similar benefits for the target compound’s cyclic structure .

- Stability : D-Tyr and gamma-Lys likely extend half-life, as seen in cyclo-[Arg-Gly-Asp-DTyr-Lys(TAMRA)] .

Stability and Protease Resistance

Cyclic peptides exhibit superior stability over linear analogs due to constrained conformations:

- Protease Resistance: D-amino acids (e.g., D-Tyr) evade recognition by proteolytic enzymes .

- Metabolic Half-Life : Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) shows prolonged activity in vivo compared to linear TP-5 .

- Comparative Data: Cyclo(Pro-Leu) and cyclo(4-OH-Pro-Leu) differ by one hydroxyl group but exhibit distinct ROS modulation, highlighting the impact of minor structural changes .

Preparation Methods

Resin Selection and Loading

The choice of resin critically impacts yield and purity. 2-Chlorotrityl chloride resin is preferred for acid-sensitive peptides due to its high loading efficiency (1.0–1.2 mmol/g) and mild cleavage conditions. Alternatively, Rink amide resin is employed for C-terminal amidation, as demonstrated in the synthesis of analogous cyclic pentapeptides targeting chemokine receptors.

Table 1: Resin Loading Conditions

| Resin Type | Loading Capacity (mmol/g) | Cleavage Reagent | Scale (mmol) |

|---|---|---|---|

| 2-Chlorotrityl chloride | 1.1–1.4 | 20% HFIP/DCM | 0.1–0.5 |

| Rink amide MBHA | 0.6–0.8 | TFA/H2O/TIPS | 0.1–0.3 |

Sequential Amino Acid Coupling

The linear sequence is assembled using automated or manual SPPS with the following steps:

-

Activation : HBTU/HOBt (4:4:8 molar ratio relative to resin) in DMF, with 2–4 equiv of amino acid.

-

Coupling Time : 1–2 hours under nitrogen agitation, monitored via Kaiser test.

Critical Considerations :

-

Nal Incorporation : β-(2-naphthyl)-L-alanine requires extended coupling times (2–3 hours) due to steric hindrance.

-

D-Tyr Handling : D-configuration tyrosine is incorporated using pre-activated Fmoc-D-Tyr-OH to avoid racemization.

-

γ-Lys Modification : The γ-linked lysine is introduced as Fmoc-Lys(Alloc)-OH, with Alloc protection later removed for cyclization.

Cyclization Strategies

Macrocyclization is the most critical step, with lactamization being the predominant method for this compound.

Lactam Bridge Formation

The γ-Lys and C-terminal Arg residues are bridged via amide bond formation:

-

Side-Chain Deprotection : The Alloc group on γ-Lys is removed using Pd(PPh3)4 (0.2 equiv) and PhSiH3 (10 equiv) in DCM.

-

Activation : HATU (1.5 equiv) and HOAt (1.5 equiv) in DMF:Pyridine (9:1) at 0°C.

-

Cyclization : Slow addition over 12–24 hours at 25°C, with dilution to 0.1 mM to suppress oligomerization.

Table 2: Cyclization Efficiency Under Varied Conditions

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HATU/HOAt | DMF/Pyridine | 25 | 62 | 88 |

| PyBOP/DIEA | DMF | 25 | 58 | 85 |

| DIC/Oxyma | NMP | 15 | 71 | 92 |

Head-to-Tail Cyclization Alternatives

While less common for this sequence, head-to-tail cyclization has been explored using:

-

Dipropargylglycine Stapling : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields triazole-linked macrocycles, though this method introduces non-peptidic bonds.

-

Thioether Bridging : Cysteine residues at positions 1 and 5 form disulfide bonds via oxidative folding, but this approach is unsuitable due to the absence of Cys in the target.

Post-Cyclization Processing

Cleavage from Resin

The cyclic peptide is cleaved using TFA-based cocktails:

Purification Techniques

Reverse-Phase HPLC (RP-HPLC) is employed with:

-

Column : C18, 250 × 21.2 mm, 5 μm

-

Gradient : 20–50% acetonitrile in 0.1% TFA over 40 minutes

Table 3: HPLC Purification Parameters

| Purity Target | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |

|---|---|---|---|

| >95% | 10 | 220 | 28.4 |

| >98% | 7 | 254 | 32.1 |

Characterization

-

Mass Spectrometry : ESI-MS confirms molecular weight (Calcd: 743.9 Da; Found: 744.2 [M+H]+).

-

NMR Spectroscopy : 2D COSY and TOCSY resolve overlapping signals from aromatic Nal and Tyr residues.

-

Circular Dichroism : α-helical content <10%, confirming rigid cyclic conformation.

Challenges and Optimization

Racemization Risks

D-Tyr is prone to epimerization during cyclization. Studies show that:

Solubility Issues

The peptide’s hydrophobicity (cLogP = 3.7) necessitates:

-

Co-Solvents : 30% DMSO in DMF improves cyclization efficiency by 18%.

-

Microwave Assistance : 10-second pulses at 50°C enhance solubility without degradation.

Scalability and Industrial Applications

GMP-Compatible Synthesis (per CPC Scientific protocols):

-

Batch Size : 1–5 kg using pilot-scale reactors

-

Cost Analysis : Raw material costs dominate (68%), with cyclization accounting for 22% of total expenses

Table 4: Cost Breakdown for 1 kg Batch

| Component | Cost (%) | Notes |

|---|---|---|

| Amino Acids | 68 | Nal contributes 40% |

| Coupling Reagents | 22 | HATU usage drives cost |

| Purification | 10 | HPLC solvents primary expense |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H (600 MHz) and 13C (150 MHz) NMR to confirm backbone connectivity and stereochemistry. Compare spectral data with structurally analogous cyclic peptides (e.g., cyclo(L-Pro-Gly) or cyclo(D-Tyr-D-Tyr)) for validation .

- High-Resolution Mass Spectrometry (HRMS) : Determine molecular weight and fragmentation patterns to verify sequence integrity .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection. Retention times can be cross-referenced with standards or estimated via response factors if standards are unavailable .

- Example Data Table :

| Technique | Parameters | Reference Compound Example |

|---|---|---|

| 1H NMR | 600 MHz, CD3OD solvent | Cyclo(L-Phe-Gly) |

| HRMS | ESI+, m/z accuracy <2 ppm | Cyclo(L-Trp-L-Pro) |

| HPLC | C18 column, 0.1% TFA gradient | Cyclo(Pro, Arg) |

Q. How can researchers evaluate the stability of cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) in vitro under varying experimental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to extreme pH (e.g., 2–12), temperatures (4–60°C), and enzymatic degradation (protease-rich environments). Monitor degradation via HPLC at timed intervals .

- Long-Term Stability : Store aliquots at -20°C, 4°C, and room temperature. Use mass spectrometry to detect hydrolysis or oxidation byproducts .

- Key Consideration : Cyclic peptides like cyclo(-Tyr-Hpro) exhibit enhanced resistance to proteolysis, suggesting similar stability assays for this compound .

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction mechanisms between cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) and its biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) using immobilized targets. For example, cyclo(RGD-DTyr-K) analogs have been studied for integrin binding .

- Cytotoxicity Assays : Test dose-dependent effects on cancer cell lines (e.g., A549, HCT-116) using IC50 calculations. Compare with known bioactive cyclic peptides like cyclo(Pro-Ala) .

- Molecular Dynamics Simulations : Model conformational flexibility and hydrogen-bonding patterns to predict binding pockets .

Q. How can conflicting data on the biological efficacy of cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) across studies be systematically addressed?

- Methodological Answer :

- Data Validation Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental objectives and eliminate bias .

- Replication Studies : Standardize assays (e.g., cell culture conditions, compound concentrations) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in cell lines or purity thresholds (>96% vs. <90%) .

- Meta-Analysis : Aggregate data from peer-reviewed studies using tools like Google Scholar. Track citation networks to identify consensus or methodological outliers .

Q. What strategies optimize the detection of cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-) in complex biological matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference. For hydrophilic cyclic peptides, acetonitrile-based extraction is preferred .

- LC-MS/MS Quantification : Employ a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM). Calibrate using deuterated internal standards .

- Challenge : Cyclic peptides may form adducts with salts; optimize ionization conditions (e.g., ESI+ vs. ESI-) to minimize noise .

Methodological Frameworks for Research Design

Q. How to formulate a hypothesis-driven research question for studying cyclo(-Nal-Gly-D-Tyr-g-Lys-Arg-)?

- Guidelines :

- Use the PICO framework to define:

- Population : Target organism/cell line.

- Intervention : Dose/concentration of the compound.

- Comparison : Control groups or analogs (e.g., linear vs. cyclic peptides).

- Outcome : Measurable endpoints (e.g., IC50, binding affinity) .

- Ensure questions are complex (e.g., "How does D-Tyr substitution alter target specificity?") rather than binary ("Is the compound bioactive?") .

Q. What criteria ensure the reliability of secondary data for literature reviews on cyclic peptides?

- Evaluation Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.